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# Part 1: ARV-766 (Luxdegalutamide) - An Androgen Receptor Degrader

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Compound of Interest		
Compound Name:	DB-766	
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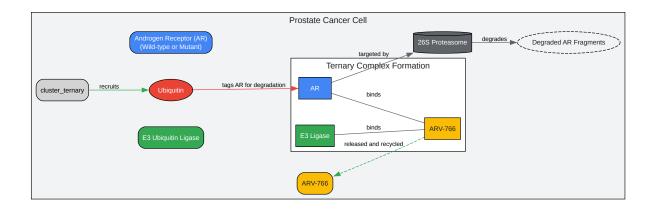
### Introduction

ARV-766 (Luxdegalutamide) is an orally bioavailable, second-generation PROTAC designed for the targeted degradation of the androgen receptor (AR).[1] Developed by Arvinas, ARV-766 is under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] It represents a significant therapeutic advancement over traditional AR inhibitors by eliminating the AR protein, thereby addressing key mechanisms of drug resistance.[1]

# Core Mechanism of Action: PROTAC-Mediated Protein Degradation

As a heterobifunctional molecule, ARV-766 is composed of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[2] This unique structure allows ARV-766 to act as a molecular bridge, inducing proximity between the AR and the E3 ligase. This proximity facilitates the formation of a ternary complex, which triggers the ubiquitination of the AR.[3] The polyubiquitinated AR is then recognized and degraded by the proteasome, the cell's natural protein disposal machinery.[3] Following degradation of the AR, ARV-766 is released and can engage another AR molecule, acting in a catalytic manner.





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Caption: Mechanism of action of ARV-766 as a PROTAC androgen receptor degrader.

# Efficacy Against Wild-Type and Mutant Androgen Receptors

A critical feature of ARV-766 is its potent activity against both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutants.[4] These mutations, such as L702H, H875Y, and T878A, are known to confer resistance to standard-of-care androgen-deprivation therapies. [4] The ability of ARV-766 to degrade these mutant forms of the AR provides a promising strategy to overcome acquired resistance in mCRPC.

### **Quantitative Data**



Parameter	Cell Line	Value	Notes
DC50 (Degradation)	VCaP	<1 nM	Half-maximal degradation concentration in wild-type VCaP cells.[5][6]
IC50 (Proliferation)	VCaP	11.5 nM	Half-maximal inhibitory concentration for cell proliferation.[8]
IC <sub>50</sub> (Proliferation)	LNCaP	2.8 nM	Half-maximal inhibitory concentration for cell proliferation.[8]

Parameter	Model	Value	Notes
D <sub>max</sub> (Degradation)	Murine Xenograft Models	>90%	Maximum observed degradation of AR at efficacious doses.[5]
Oral Bioavailability	Mouse	67%	
Oral Bioavailability	Rat	44%	-
Oral Bioavailability	Dog	31%	
Oral Bioavailability	Monkey	99%	
Clinical Trial Dosing	Human (Phase 1/2)	100 mg or 300 mg daily	Recommended doses for Phase 2 expansion.[2][10]

## **Experimental Protocols**



Objective: To quantify the dose-dependent degradation of the androgen receptor in prostate cancer cells following treatment with ARV-766.

#### Materials:

- Prostate cancer cell lines (e.g., VCaP, LNCaP).
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- ARV-766 stock solution (in DMSO).
- Vehicle control (DMSO).
- Phosphate-buffered saline (PBS).
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
- · BCA protein assay kit.
- Laemmli sample buffer.
- SDS-PAGE gels, running buffer, and transfer buffer.
- PVDF membranes.
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Primary antibodies: Rabbit anti-AR, Mouse anti-GAPDH (loading control).
- Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
- Enhanced chemiluminescence (ECL) substrate.
- Chemiluminescence imaging system.

#### Protocol:

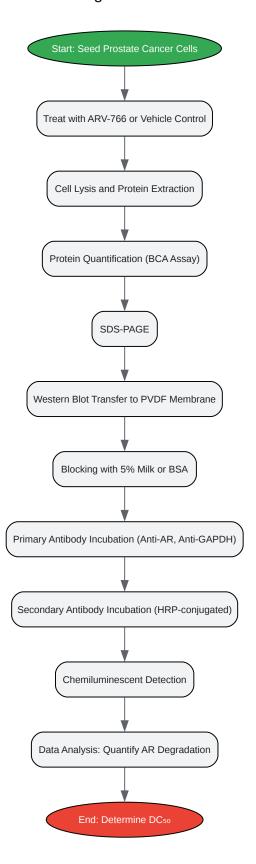
• Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere for 24 hours.



- Compound Treatment: Prepare serial dilutions of ARV-766 in complete culture medium.
  Aspirate the medium from the cells and replace it with the medium containing various concentrations of ARV-766 or vehicle control. Incubate for the desired time period (e.g., 18-24 hours).
- Cell Lysis: Aspirate the treatment medium and wash the cells twice with ice-cold PBS. Add 100-150 μL of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing periodically.
- Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
- Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
- SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 μg) into the wells of an SDS-PAGE gel. Perform electrophoresis to separate the proteins. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane in blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against AR and GAPDH overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST for 10 minutes each.
  - Incubate the membrane with the corresponding HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane three times with TBST for 10 minutes each.
- Detection and Analysis: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities and



normalize the AR signal to the GAPDH signal.



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### Foundational & Exploratory





Caption: Experimental workflow for assessing ARV-766-mediated AR degradation via Western Blot.

Objective: To evaluate the in vivo efficacy of orally administered ARV-766 in inhibiting the growth of prostate cancer xenografts.

#### Materials:

- Immunocompromised mice (e.g., male nude mice).
- Prostate cancer cells (e.g., VCaP).
- Matrigel.
- ARV-766 formulation for oral gavage.
- Vehicle control for oral gavage.
- Calipers for tumor measurement.
- Standard animal housing and care facilities.

#### Protocol:

- Cell Preparation and Implantation: Harvest prostate cancer cells and resuspend them in a mixture of PBS and Matrigel (1:1 ratio). Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Dosing: Administer ARV-766 or vehicle control to the respective groups via oral gavage daily for the duration of the study.
- Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.



• Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors for pharmacodynamic analysis (e.g., Western blot for AR levels).

# Part 2: DB766 - An Antiprotozoal Agent Introduction and Mechanism of Action

DB766 is a bis-arylimidamide compound with potent antiprotozoal activity, particularly against Leishmania species, the causative agents of leishmaniasis.[11] Its mechanism of action is not fully elucidated but is known to differ significantly from ARV-766. Studies suggest that DB766's antileishmanial action involves the parasite's sterol metabolism.[12] Resistance to DB766 in Leishmania donovani has been linked to a dramatic reduction in the expression of CYP5122A1, a cytochrome P450 enzyme involved in ergosterol metabolism.[12] This suggests that CYP5122A1 may be a target of or play a role in the activity of DB766.

**Ouantitative Data** 

Parameter	Organism	Value
IC50	Leishmania donovani (intracellular amastigotes)	0.036 μM[12][13]
IC50	Leishmania amazonensis (intracellular)	<0.1 μM[13]
IC50	Leishmania major (intracellular)	<0.1 μM[13]

This guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols for ARV-766, a clinically relevant androgen receptor degrader, while also clarifying its distinction from the antiprotozoal compound DB766.

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